molecular formula C16H16N2O2 B2949105 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione CAS No. 2320886-17-5

1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione

Katalognummer B2949105
CAS-Nummer: 2320886-17-5
Molekulargewicht: 268.316
InChI-Schlüssel: DTFYKANDZUBIHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BAY 73-6691, and it is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC). The sGC enzyme plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. The inhibition of sGC by BAY 73-6691 has shown promising results in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

Wirkmechanismus

BAY 73-6691 is a potent and selective inhibitor of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. The inhibition of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione by BAY 73-6691 leads to an increase in intracellular cGMP levels, which results in vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle.
Biochemical and Physiological Effects
BAY 73-6691 has several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. These effects are mediated by the increase in intracellular cGMP levels, which leads to the activation of protein kinase G (PKG) and the subsequent phosphorylation of various target proteins. PKG-mediated phosphorylation of target proteins leads to the relaxation of smooth muscle, inhibition of platelet aggregation, and vasodilation.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 73-6691 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione, which makes it an ideal tool for studying the role of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione in various physiological processes. However, one of the main limitations is its solubility, which can make it challenging to work with in some experiments. Additionally, BAY 73-6691 has a relatively short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for the study of BAY 73-6691. One potential direction is the development of more potent and selective 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione inhibitors that can be used in the treatment of various diseases. Another potential direction is the investigation of the role of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione in other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new delivery methods for BAY 73-6691 could potentially improve its effectiveness in the treatment of pulmonary hypertension and other diseases.

Synthesemethoden

The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 2,4-dichloroquinazoline with 2-butyn-1-ol to form 1-(but-2-yn-1-yl)-2,4-dichloroquinazoline. The intermediate product is then reacted with cyclopropylamine and lithium diisopropylamide to form 1-(but-2-yn-1-yl)-3-cyclopropylquinazoline. Finally, the compound is treated with methyl chloroformate and triethylamine to form the desired product, 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione.

Wissenschaftliche Forschungsanwendungen

BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. In a study conducted on rats with pulmonary hypertension, BAY 73-6691 was found to significantly reduce pulmonary arterial pressure and improve right ventricular function. In another study on rats with heart failure, BAY 73-6691 was found to improve cardiac function and reduce mortality. In clinical trials, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, with significant improvements in exercise capacity and hemodynamics.

Eigenschaften

IUPAC Name

1-but-2-ynyl-3-cyclopropyl-7-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-4-9-17-14-10-11(2)5-8-13(14)15(19)18(16(17)20)12-6-7-12/h5,8,10,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFYKANDZUBIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(C=CC(=C2)C)C(=O)N(C1=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.